

iadademstat (ORY-1001): Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ORY-1001(*trans*)

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Introduction

iadademstat (also known as ORY-1001) is a potent, selective, and orally bioavailable small molecule inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme.^{[1][2][3]} LSD1 is a key epigenetic regulator involved in cell differentiation and proliferation, and its aberrant activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).^{[2][4]} iademstat exerts its anti-tumor effects not only by inhibiting the demethylase activity of LSD1 but also by disrupting its scaffolding function in transcriptional complexes. This dual mechanism leads to the reactivation of silenced tumor suppressor genes and the induction of differentiation in cancer cells.^[1] These application notes provide a comprehensive overview of the preclinical administration of iademstat, including detailed protocols for *in vivo* studies, quantitative data from various models, and a summary of its mechanism of action.

Mechanism of Action

iadademstat's primary target is the epigenetic enzyme LSD1. Its mechanism of action varies in different cancer types, primarily by disrupting the interaction of LSD1 with specific transcription factors.

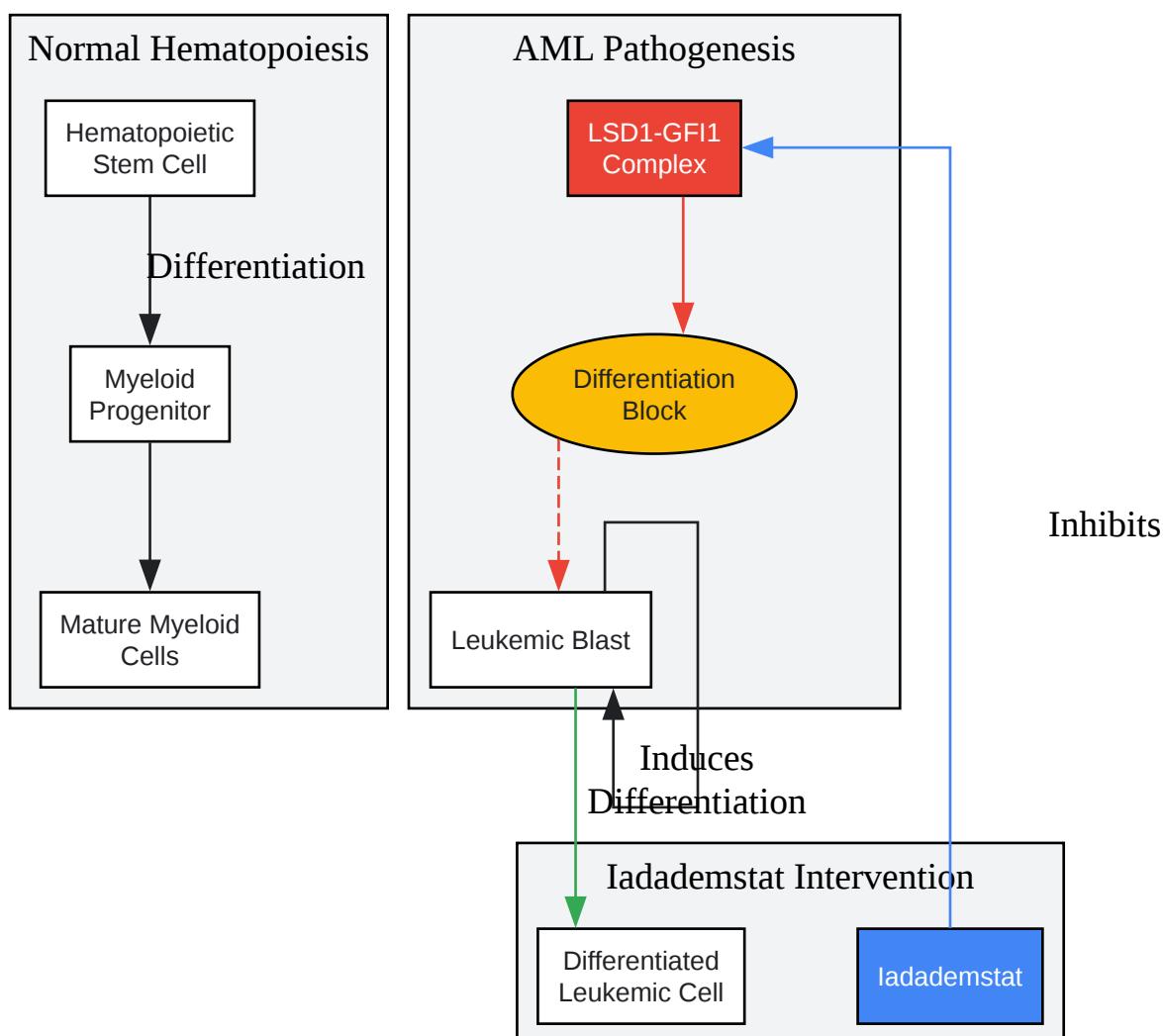
In Acute Myeloid Leukemia (AML):

In AML, iadademstat disrupts the interaction between LSD1 and Growth Factor Independent 1 (GFI1), a transcriptional repressor.[1] This disruption leads to the reactivation of genes involved in myeloid differentiation, causing leukemic blasts to differentiate into mature myeloid cells and reducing the leukemic stem cell capacity.[2][5]

In Small Cell Lung Cancer (SCLC):

In SCLC, iadademstat interferes with the binding of LSD1 to Insulinoma-Associated Protein 1 (INSM1). This leads to the activation of the NOTCH signaling pathway, which is a tumor-suppressive pathway in SCLC.[4][6] Activation of NOTCH signaling results in the suppression of the neuroendocrine differentiation program and inhibits tumor growth.[4]

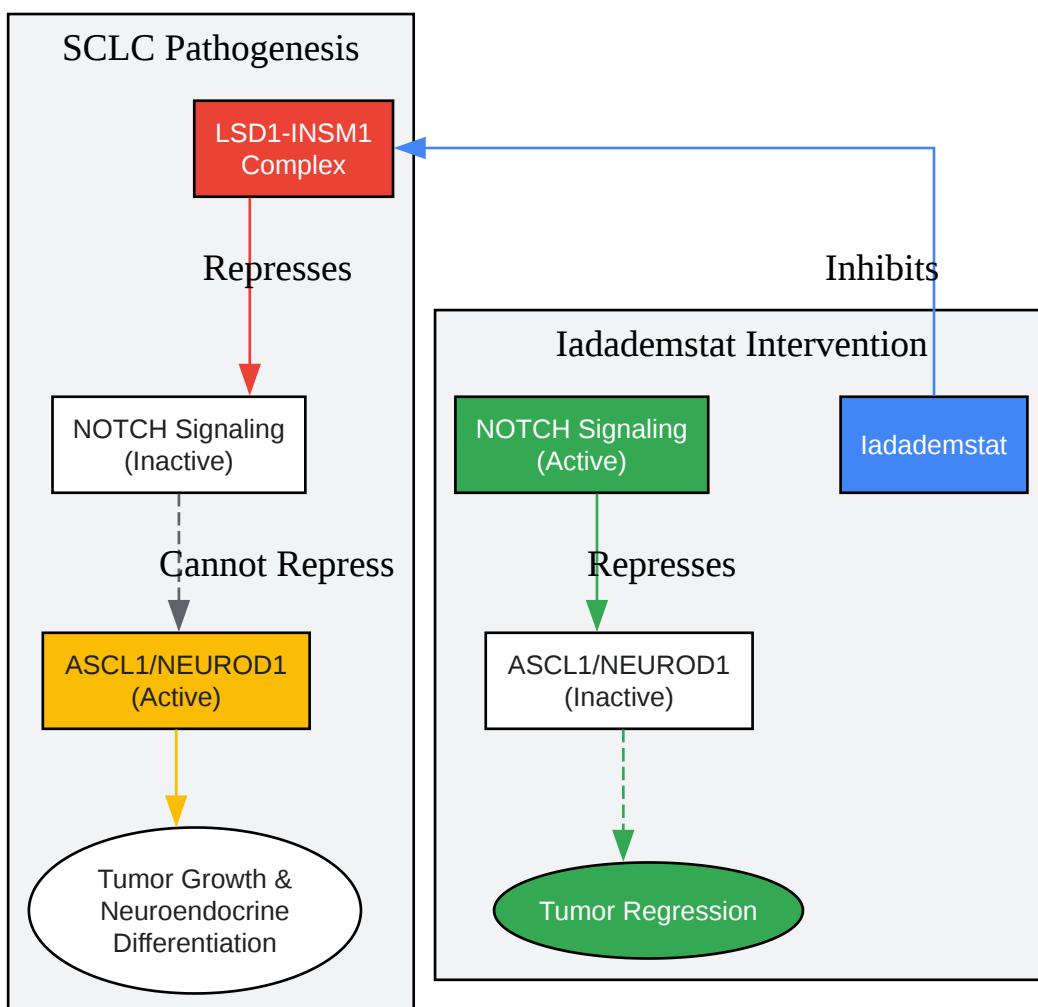
Diagram of iadademstat's Mechanism of Action in AML

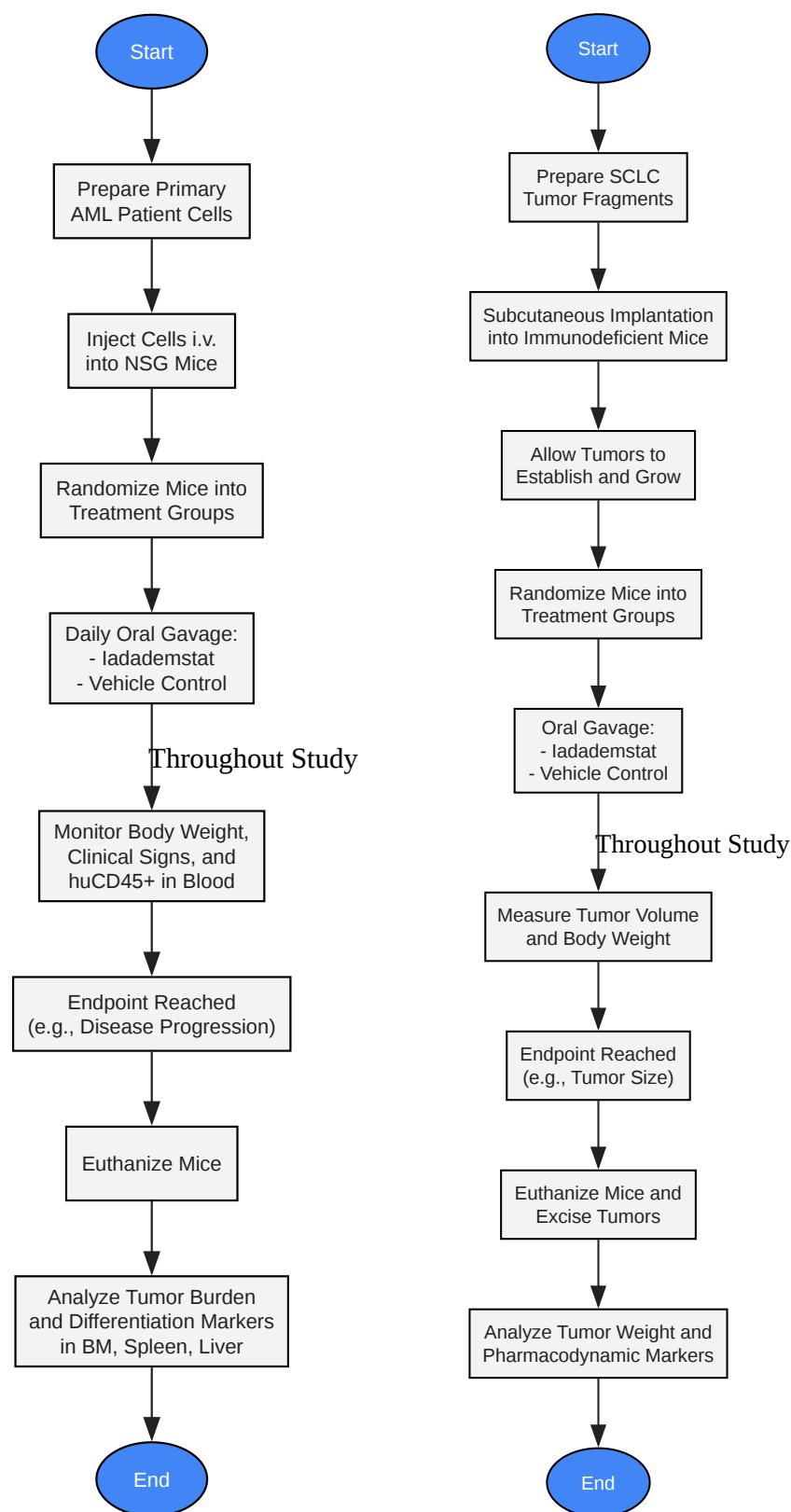


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Caption: ladademstat disrupts the LSD1-GFI1 complex in AML, overcoming the differentiation block.

Diagram of ladademstat's Mechanism of Action in SCLC



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- To cite this document: BenchChem. [Iadademstat (ORY-1001): Application Notes and Protocols for Preclinical Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560137#iadademstat-dosage-and-administration-in-preclinical-models>]

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